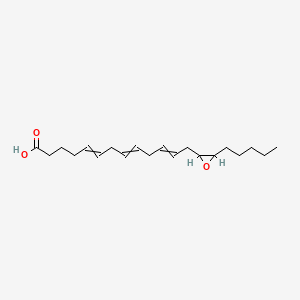

(±)14,15-Epoxyeicosatrienoic acid

説明

特性

CAS番号 |

197508-62-6 |

|---|---|

分子式 |

C20H32O3 |

分子量 |

320.5 g/mol |

IUPAC名 |

(5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10- |

InChIキー |

JBSCUHKPLGKXKH-ILYOTBPNSA-N |

異性体SMILES |

CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |

正規SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

同義語 |

14,15-EET 14,15-epoxy-5,8,11-eicosatrienoic acid 14,15-epoxy-5,8,11-eicosatrienoic acid, (2alpha(5Z,8Z,11Z),3alpha)-isomer 14,15-epoxyeicosatrienoic acid 14,15-oxido-5,8,11-eicosatrienoic acid |

製品の起源 |

United States |

Foundational & Exploratory

(±)14,15-Epoxyeicosatrienoic Acid: A Technical Guide to its Discovery, History, and Core Functional Assays

Foreword: This technical guide provides a comprehensive overview of (±)14,15-Epoxyeicosatrienoic acid (14,15-EET), a key signaling molecule in various physiological processes. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its discovery, details its principal biological functions, and offers in-depth protocols for its study.

Discovery and History

The journey to the discovery of 14,15-Epoxyeicosatrienoic acid is rooted in the broader exploration of arachidonic acid metabolism. In the early 1980s, researchers began to uncover pathways beyond the well-established cyclooxygenase and lipoxygenase cascades. A pivotal moment came with the identification of a third pathway mediated by cytochrome P450 (CYP) enzymes.

Groundbreaking work by Capdevila, Estabrook, and their colleagues in 1981 and 1982 demonstrated that rat liver microsomes could oxidize arachidonic acid to a variety of products, including hydroxyeicosatetraenoic acids (HETEs)[1][2][3][4]. This discovery opened the door to a new class of bioactive lipid mediators. Subsequent research identified that in addition to hydroxylations, CYP enzymes, specifically a subset termed epoxygenases, could catalyze the formation of epoxide derivatives of arachidonic acid. These were named epoxyeicosatrienoic acids (EETs).

Four regioisomers of EETs were identified, corresponding to the epoxidation of each of the four double bonds in arachidonic acid: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET[5]. 14,15-EET, formed by the epoxidation of the ω-6 double bond, quickly garnered significant interest due to its potent biological activities.

The stereoselective synthesis of EETs, including 14,15-EET, was crucial for the detailed investigation of their biological functions. The work of E.J. Corey and J.R. Falck in the 1980s provided the synthetic methodologies necessary to produce these compounds in the laboratory, paving the way for extensive pharmacological studies[6].

A critical aspect of 14,15-EET biology is its metabolism. It is primarily hydrated by the enzyme soluble epoxide hydrolase (sEH) to its corresponding, and generally less active, diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[7]. This metabolic inactivation has made the development of sEH inhibitors a key strategy for potentiating the endogenous effects of 14,15-EET.

Core Biological Functions and Signaling Pathways

14,15-EET is a pleiotropic signaling molecule involved in the regulation of vascular tone, inflammation, and angiogenesis. Its actions are mediated through various signaling pathways, often initiated by interaction with cell surface or nuclear receptors.

Vasodilation

14,15-EET is a potent vasodilator and is considered an endothelium-derived hyperpolarizing factor (EDHF)[8]. It acts directly on vascular smooth muscle cells to cause relaxation.

Signaling Pathway: The vasodilatory effect of 14,15-EET is primarily mediated through the activation of large-conductance calcium-activated potassium channels (BKCa). This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reducing intracellular calcium concentration and causing smooth muscle relaxation. Evidence suggests that 14,15-EET may interact with a G-protein coupled receptor (GPCR), leading to the activation of Gαs, stimulation of adenylyl cyclase, and an increase in cyclic AMP (cAMP), which can then activate Protein Kinase A (PKA) to phosphorylate and open BKCa channels[9][10][11].

Anti-inflammation

14,15-EET exhibits significant anti-inflammatory properties, primarily by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.

Signaling Pathway: 14,15-EET has been shown to inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, 14,15-EET blocks the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes. Additionally, 14,15-EET can exert anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα)[7].

Angiogenesis

14,15-EET plays a pro-angiogenic role by promoting the proliferation, migration, and tube formation of endothelial cells.

Signaling Pathway: A key mechanism underlying 14,15-EET-induced angiogenesis involves the activation of the Src tyrosine kinase and the subsequent phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3)[12][13]. Activated STAT3 translocates to the nucleus and induces the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor[12][13][14][15].

Quantitative Data

The biological activity of 14,15-EET and its analogs has been quantified in various assays. The following tables summarize key data for vasodilation and sEH inhibition.

Table 1: Vasodilatory Potency of 14,15-EET and its Analogs in Bovine Coronary Arteries

| Compound | ED50 (μM) | Maximum Relaxation (%) | Reference |

| (±)14,15-EET | 2.2 | 85 | [16] |

| 14(S),15(R)-EET | More potent than 14(R),15(S)-EET | - | [2] |

| 14,15-EET-methyl ester | Active | - | [2] |

| 14,15-EET-methylsulfonimide | Active | - | [2] |

| Oxamide 16 analog | 1.7 | - | [16] |

| N-iPr-amide 20 analog | 1.7 | - | [16] |

| Unsubstituted urea (B33335) 12 analog | 3.5 | - | [16] |

Table 2: Inhibitory Potency of sEH Inhibitors

| Inhibitor | IC50 (nM) | Reference |

| 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) | 3 | [16] |

| Unsubstituted urea 12 analog | 16 | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of 14,15-EET.

Vasodilation Assay in Bovine Coronary Arteries

This protocol details the measurement of isometric tension in isolated bovine coronary artery rings to assess the vasodilatory effects of 14,15-EET.

Materials:

-

Bovine hearts

-

Krebs-bicarbonate buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose)

-

U46619 (thromboxane A2 mimetic)

-

(±)14,15-EET and analogs

-

Organ bath system with force transducers

-

95% O2 / 5% CO2 gas mixture

Procedure:

-

Obtain fresh bovine hearts from a local abattoir and isolate the left anterior descending coronary artery.

-

Dissect the artery into 3-5 mm rings, taking care to not damage the endothelium.

-

Mount the arterial rings in organ baths containing Krebs-bicarbonate buffer maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for 90 minutes under a resting tension of 3-5 g, with buffer changes every 15-20 minutes.

-

Pre-constrict the rings with a submaximal concentration of U46619 to achieve a stable contraction.

-

Once a stable plateau is reached, add cumulative concentrations of 14,15-EET or its analogs to the bath.

-

Record the changes in isometric tension until a maximal relaxation response is observed.

-

Calculate the relaxation as a percentage of the pre-contraction induced by U46619.

-

Construct concentration-response curves and determine the ED50 values.

Workflow Diagram:

In Vivo Matrigel Plug Angiogenesis Assay

This protocol describes an in vivo method to assess the pro-angiogenic effects of 14,15-EET using a Matrigel plug assay in mice[8][17][18][19][20][21][22][23].

Materials:

-

Growth factor-reduced Matrigel

-

(±)14,15-EET

-

Heparin

-

Mice (e.g., C57BL/6)

-

Syringes and needles

-

Hemoglobin quantification kit (e.g., Drabkin's reagent)

-

Antibodies for immunohistochemistry (e.g., anti-CD31)

Procedure:

-

Thaw growth factor-reduced Matrigel on ice.

-

Mix Matrigel with heparin and the desired concentration of 14,15-EET (or vehicle control). Keep the mixture on ice.

-

Inject a defined volume (e.g., 0.5 mL) of the Matrigel mixture subcutaneously into the flank of the mice.

-

After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Hemoglobin content: Homogenize the plugs and measure hemoglobin concentration using a Drabkin's reagent-based assay as an index of blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an endothelial cell marker (e.g., CD31) to visualize and quantify blood vessels.

-

Workflow Diagram:

NF-κB Reporter Assay for Anti-inflammatory Activity

This protocol outlines a cell-based luciferase reporter assay to quantify the inhibitory effect of 14,15-EET on NF-κB activation[18][24][25][26][27].

Materials:

-

HEK293T or other suitable cell line

-

NF-κB-responsive firefly luciferase reporter plasmid

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

-

Transfection reagent

-

(±)14,15-EET

-

NF-κB activator (e.g., TNF-α or LPS)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the control Renilla luciferase plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of 14,15-EET or vehicle for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the inhibition of NF-κB activity by 14,15-EET relative to the stimulated control.

Workflow Diagram:

Extraction and Quantification of 14,15-EET by LC-MS/MS

This protocol provides a general method for the extraction and quantification of 14,15-EET from biological matrices such as plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[5][16][20][21][23][28][29].

Materials:

-

Biological sample (e.g., plasma)

-

Deuterated internal standard (e.g., 14,15-EET-d8)

-

Organic solvents (e.g., acetonitrile (B52724), methanol, ethyl acetate)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Spike the biological sample with a known amount of the deuterated internal standard.

-

Lipid Extraction: Perform liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to isolate the lipid fraction.

-

Saponification (Optional): To measure total 14,15-EET (free and esterified), treat the lipid extract with a base (e.g., KOH) to hydrolyze the esters.

-

LC Separation: Reconstitute the extracted sample in a suitable solvent and inject it onto a reverse-phase LC column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate 14,15-EET from other lipids.

-

MS/MS Detection: Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify 14,15-EET and its internal standard. The MRM transition for 14,15-EET is typically m/z 319 -> [fragment ion].

-

Quantification: Construct a calibration curve using known amounts of 14,15-EET and the internal standard. Calculate the concentration of 14,15-EET in the sample based on the peak area ratio of the analyte to the internal standard.

Workflow Diagram:

Conclusion

This compound has emerged from its discovery as a product of the cytochrome P450 pathway to be recognized as a critical lipid mediator with profound effects on cardiovascular and inflammatory systems. Its roles in vasodilation, anti-inflammation, and angiogenesis underscore its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the complex biology of 14,15-EET and to explore its promise in the development of novel therapeutics for a range of diseases.

References

- 1. Cytochrome P-450-dependent oxygenation of arachidonic acid to hydroxyicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P-450-dependent oxygenation of arachidonic acid to hydroxyicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepdyve.com [deepdyve.com]

- 4. The oxidative metabolism of arachidonic acid by purified cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of epoxyeicosatrienoic acids and heteroatom analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 14,15-Dihydroxyeicosatrienoic acid activates peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional screening for G protein-coupled receptor targets of 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. An essential role for SRC-activated STAT-3 in 14,15-EET–induced VEGF expression and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An essential role for SRC-activated STAT-3 in 14,15-EET-induced VEGF expression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activated STAT3 is a mediator and biomarker of VEGF endothelial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. researchgate.net [researchgate.net]

- 20. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. promega.com [promega.com]

- 27. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of 14,15-EET in Cardiovascular Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-Epoxyeicosatrienoic acid (14,15-EET) is a key signaling lipid derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily CYP2C and CYP2J isoforms.[1][2] This bioactive epoxide plays a crucial role in maintaining cardiovascular homeostasis through a variety of mechanisms, including vasodilation, anti-inflammation, anti-fibrosis, and angiogenesis. Its therapeutic potential is underscored by the observation that its levels are often altered in cardiovascular diseases.[3] The primary route of 14,15-EET inactivation is through hydrolysis to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the soluble epoxide hydrolase (sEH).[4] Consequently, inhibition of sEH has emerged as a promising strategy to augment the beneficial cardiovascular effects of 14,15-EET. This guide provides an in-depth technical overview of the biological functions of 14,15-EET in the cardiovascular system, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Biological Functions of 14,15-EET in the Cardiovascular System

Vasodilation

14,15-EET is a potent vasodilator in various vascular beds.[2] Its primary mechanism of action involves the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[3] Opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[1]

Quantitative Data: Vasodilatory Potency of 14,15-EET

| Vascular Bed | Species | EC50 (M) | Notes |

| Coronary Arterioles | Canine | 3 - 120 pM | Highly potent vasodilation.[5][6] |

| Coronary Arterioles | Porcine | 3 - 120 pM | Similar high potency to canine vessels.[5] |

| Coronary Arterioles | Human | Less potent than 8,9- and 11,12-EET | Maximal dilation of 45 ± 5% at 10⁻⁵ M.[7] |

| Bovine Coronary Arteries | Bovine | ~1 µM | - |

Anti-Inflammatory Effects

14,15-EET exhibits significant anti-inflammatory properties within the cardiovascular system. It can attenuate the expression of adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells, thereby reducing the recruitment and infiltration of inflammatory cells into the vascular wall.[8] This effect is particularly relevant in the context of atherosclerosis and other inflammatory cardiovascular conditions. While some studies indicate that other EET regioisomers, like 11,12-EET, may be more potent in inhibiting VCAM-1 expression, 14,15-EET still contributes to the overall anti-inflammatory profile of EETs.[9]

Quantitative Data: Anti-Inflammatory Effects of EETs

| Inflammatory Marker | Cell Type | 14,15-EET Effect | Quantitative Data |

| VCAM-1 | Human Endothelial Cells | No significant inhibition | In contrast to 11,12-EET which showed up to 72% inhibition of TNF-α-induced VCAM-1 expression. |

Anti-Fibrotic Effects

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, is a hallmark of many cardiovascular diseases, leading to cardiac stiffness and dysfunction. 14,15-EET has demonstrated anti-fibrotic effects by attenuating the signaling pathways that promote collagen synthesis and fibroblast proliferation.[10] While direct quantitative data on the percentage reduction of collagen by 14,15-EET is still emerging, studies using sEH inhibitors to elevate endogenous EET levels have shown significant reductions in cardiac fibrosis in animal models of heart failure.

Angiogenesis

14,15-EET plays a role in promoting angiogenesis, the formation of new blood vessels. This effect can be beneficial in ischemic conditions, where new vessel growth can restore blood flow to damaged tissues. The pro-angiogenic effects of 14,15-EET are mediated, in part, by the activation of signaling pathways that lead to the expression of vascular endothelial growth factor (VEGF).[2]

Quantitative Data: Pro-Angiogenic Effects of 14,15-EET

| Assay | Cell Type | 14,15-EET Effect | Quantitative Data |

| Tube Formation | Human Endothelial Cells | Increased tube formation | Specific quantitative data on fold-increase is variable depending on the study. |

Signaling Pathways of 14,15-EET

The diverse biological effects of 14,15-EET are mediated by a complex network of intracellular signaling pathways.

Caption: Key signaling pathways of 14,15-EET in the cardiovascular system.

Experimental Protocols

Vasodilation Assay (Isometric Tension Measurement)

This protocol is used to assess the vasodilatory effect of 14,15-EET on isolated arterial rings.

Caption: Workflow for assessing 14,15-EET-induced vasodilation.

Methodology:

-

Tissue Preparation: Isolate arterial segments (e.g., bovine coronary arteries) and cut them into rings (2-3 mm in length).

-

Mounting: Mount the arterial rings in an organ bath containing physiological salt solution (PSS) bubbled with 95% O2 and 5% CO2 at 37°C.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2-3 grams.

-

Pre-constriction: Constrict the arterial rings with a thromboxane (B8750289) A2 mimetic such as U46619 to achieve a stable contraction.

-

Drug Application: Add 14,15-EET in a cumulative manner to the organ bath to obtain a concentration-response curve.

-

Data Acquisition: Record the changes in isometric tension using a force transducer and data acquisition system.

-

Analysis: Express the relaxation response as a percentage of the pre-constriction induced by U46619.

In Vitro Angiogenesis Assay (Tube Formation)

This assay assesses the ability of 14,15-EET to promote the formation of capillary-like structures by endothelial cells.

Caption: Workflow for the in vitro angiogenesis tube formation assay.

Methodology:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.[7]

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.[7]

-

Treatment: Treat the cells with different concentrations of 14,15-EET or a vehicle control.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours to allow for tube formation.[1]

-

Imaging: Visualize and capture images of the tube-like structures using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using image analysis software.

Cardiac Fibrosis Model (Transverse Aortic Constriction - TAC)

The TAC model is a widely used surgical procedure in rodents to induce pressure overload-induced cardiac hypertrophy and subsequent fibrosis.

Methodology:

-

Anesthesia and Surgery: Anesthetize the animal (e.g., mouse) and perform a thoracotomy to expose the aortic arch.

-

Aortic Constriction: Place a ligature around the transverse aorta between the innominate and left common carotid arteries and tie it against a needle of a specific gauge (e.g., 27-gauge) to create a defined stenosis. Remove the needle, leaving the constriction in place.

-

Post-operative Care: Close the chest and provide appropriate post-operative care.

-

Tissue Harvesting: After a defined period (e.g., 4-8 weeks), euthanize the animals and harvest the hearts.

-

Fibrosis Assessment:

-

Histology: Fix the hearts in formalin, embed in paraffin, and section. Stain the sections with Masson's trichrome or Picrosirius red to visualize collagen deposition.

-

Quantification: Quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software.

-

Gene and Protein Expression: Analyze the expression of pro-fibrotic markers such as collagen I, collagen III, and TGF-β using qPCR and Western blotting.

-

Inflammation Model (Lipopolysaccharide - LPS - Induced)

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and can be used to model inflammatory responses in the cardiovascular system.

Methodology:

-

In Vivo Model:

-

Administer LPS to animals (e.g., mice) via intraperitoneal injection.

-

Harvest hearts at different time points after LPS administration.

-

Assess inflammation by measuring the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules (e.g., VCAM-1) using ELISA, qPCR, or Western blotting.

-

-

In Vitro Model:

-

Culture primary cardiac cells (e.g., cardiomyocytes, cardiac fibroblasts) or endothelial cells.

-

Treat the cells with LPS to induce an inflammatory response.

-

Co-treat with 14,15-EET to assess its anti-inflammatory effects.

-

Measure the expression of inflammatory markers in cell lysates or culture supernatants.

-

Conclusion

14,15-EET is a pleiotropic signaling molecule with a wide range of protective effects on the cardiovascular system. Its ability to induce vasodilation, reduce inflammation, inhibit fibrosis, and promote angiogenesis highlights its potential as a therapeutic target for various cardiovascular diseases. The development of sEH inhibitors that increase the bioavailability of endogenous 14,15-EET represents a particularly promising avenue for future drug development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate roles of 14,15-EET and to explore its full therapeutic potential in the management of cardiovascular health and disease.

References

- 1. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Inside epoxyeicosatrienoic acids and cardiovascular disease [frontiersin.org]

- 9. 11,12-epoxyeicosatrienoic acid (11,12-EET): structural determinants for inhibition of TNF-alpha-induced VCAM-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 14,15-EET Signaling Pathways in Renal Physiology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 14,15-EET has emerged as a critical regulator of renal function, exerting pleiotropic effects on vascular tone, tubular transport, and inflammation. In the kidney, 14,15-EET is primarily produced by CYP2C and CYP2J enzyme subfamilies and is metabolized to its less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the soluble epoxide hydrolase (sEH). The balance between 14,15-EET synthesis and degradation is a key determinant of renal health and disease. This guide provides a comprehensive overview of the 14,15-EET signaling axis in the kidney, detailing its synthesis, metabolism, and multifaceted physiological roles. We present key quantitative data, detailed experimental protocols for studying 14,15-EET, and visual diagrams of its signaling pathways to facilitate further research and therapeutic development in this area.

Synthesis and Metabolism of 14,15-EET in the Kidney

The bioavailability of 14,15-EET in the kidney is tightly regulated by the coordinated action of synthesizing and metabolizing enzymes.

Synthesis: 14,15-EET is synthesized from arachidonic acid by the action of CYP epoxygenases, predominantly from the CYP2C and CYP2J subfamilies.[1][2] In the rat and mouse kidney, CYP2C enzymes are the primary producers of 11,12-EET and 14,15-EET.[3][4] Specifically, rat CYP2C23 and mouse Cyp2c44 are key renal epoxygenases.[3][4] Human kidneys express CYP2C8, CYP2C9, and CYP2J2, which are all capable of producing EETs.[5][6] These enzymes are localized in renal epithelial and endothelial cells.[1][3]

Metabolism: The primary route of 14,15-EET inactivation is through hydrolysis to 14,15-DHET, a reaction catalyzed by the soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene.[7][8][9][10][11] This conversion significantly attenuates the biological activity of 14,15-EET.[10] Consequently, inhibition of sEH has become a major therapeutic strategy to augment the beneficial effects of endogenous EETs.[7][8][10]

References

- 1. Characterizing Fibrosis in Mouse Kidney using Label Free Fluorescence Lifetime and Second Harmonic Generation Imaging Microscopy in Unilateral Ureteral Obstruction Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orally active epoxyeicosatrienoic acid analogs in hypertension and renal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mouse Models of Kidney Fibrosis | Springer Nature Experiments [experiments.springernature.com]

- 5. Epoxyeicosatrienoic acid administration or soluble epoxide hydrolase inhibition attenuates renal fibrogenesis in obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of renal epithelial Na+ channels (ENaC) in infants with congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A sensitive LC-MS/MS method for the quantification of serum epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in the identification of diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A mouse model of renal fibrosis to overcome the technical variability in ischaemia/reperfusion injury among operators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

The Modulatory Role of (±)14,15-Epoxyeicosatrienoic Acid in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)14,15-Epoxyeicosatrienoic acid ((±)14,15-EET), a key regioisomer of epoxyeicosatrienoic acids (EETs) derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism, has emerged as a potent endogenous modulator of inflammatory processes. This technical guide provides an in-depth exploration of the mechanisms through which (±)14,15-EET exerts its anti-inflammatory effects. It details the compound's interactions with critical signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). This guide summarizes key quantitative data, provides detailed experimental protocols for studying the bioactivity of (±)11,12-EET, a closely related and often more potent EET, and presents signaling pathway diagrams to facilitate a deeper understanding of its molecular interactions. The information presented is intended to support further research and therapeutic development targeting inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Epoxyeicosatrienoic acids (EETs) are lipid mediators that have demonstrated significant anti-inflammatory properties[1]. (±)14,15-EET is one of the four regioisomers of EETs and is a primary product of CYP2J2 and CYP2C8 enzymes[2]. Its biological activity is tightly regulated by soluble epoxide hydrolase (sEH), which converts it to the less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET)[3]. This guide focuses on the multifaceted role of (±)14,15-EET in modulating inflammation, with a particular emphasis on its underlying molecular mechanisms. While (±)14,15-EET shows anti-inflammatory effects, it is noteworthy that in some contexts, other EET regioisomers like 11,12-EET have been shown to be more potent inhibitors of specific inflammatory responses, such as TNF-α-induced VCAM-1 expression[4].

Core Mechanisms of Anti-Inflammatory Action

(±)14,15-EET modulates inflammation through several key signaling pathways. The primary mechanisms involve the inhibition of the pro-inflammatory NF-κB pathway and the activation of the anti-inflammatory PPARγ signaling cascade.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of the inflammatory response, promoting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. (±)14,15-EET has been shown to inhibit the activation of NF-κB[1][5]. This inhibition occurs upstream of the degradation of the inhibitor of kappa B alpha (IκBα). Under basal conditions, IκBα sequesters NF-κB in the cytoplasm. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α), IκB kinase (IKK) phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. (±)14,15-EET has been observed to prevent the TNF-α-induced degradation of IκBα in primary human lung tissue, thereby blocking NF-κB nuclear translocation and subsequent inflammatory gene expression[1].

Figure 1. Inhibition of NF-κB signaling by (±)14,15-EET.

Activation of PPARγ Signaling

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ generally leads to anti-inflammatory responses. (±)14,15-EET has been identified as an agonist of PPARγ[6]. Upon activation by ligands such as (±)14,15-EET, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the transcription of anti-inflammatory genes. Furthermore, activated PPARγ can also transrepress the activity of pro-inflammatory transcription factors like NF-κB, providing another layer of anti-inflammatory control.

Figure 2. Activation of PPARγ signaling by (±)14,15-EET.

Other Modulatory Pathways

In addition to NF-κB and PPARγ, (±)14,15-EET has been implicated in the modulation of other signaling pathways involved in inflammation, including:

-

STAT3 Pathway: (±)14,15-EET can promote the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor with context-dependent pro- and anti-inflammatory roles[1].

-

MAPK and ERK Pathways: The mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways are also influenced by (±)14,15-EET, contributing to its diverse cellular effects[7].

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize available quantitative data on the anti-inflammatory effects of EETs. It is important to note that much of the specific quantitative data available focuses on 11,12-EET, which often exhibits greater potency than 14,15-EET in certain assays.

Table 1: Effects of EETs on Inflammatory Markers and Cellular Processes

| Parameter | EET Regioisomer | Concentration/Dose | Effect | Cell/Animal Model | Reference |

| VCAM-1 Expression | 11,12-EET | IC50 = 20 nM | 72% inhibition of TNF-α induced expression | Human Umbilical Vein Endothelial Cells (HUVECs) | [4] |

| VCAM-1 Expression | 14,15-EET | Not specified | No activity | Human Umbilical Vein Endothelial Cells (HUVECs) | [4] |

| Vasorelaxation | 14,15-EET | EC50 = 510 nM | Induces vasorelaxation | Mouse mesenteric arteries | [8] |

| Myocardial Infarct Size | 14,15-EET | 2.5 mg/kg | Reduction from 64.3% to 42.6% | Adult male rats | [9][10] |

| PPARα Activation | 14,15-DHET | 10 µM | 12-fold increase in luciferase activity | COS-7 cells | [11] |

Table 2: Plasma Levels of 14,15-DHET in Coronary Heart Disease (CHD)

| Group | Plasma 14,15-DHET (ng/mL) | Note | Reference |

| Healthy Controls (n=60) | 1.65 ± 1.54 | [3][12][13] | |

| CHD Patients (n=60) | 2.53 ± 1.60 | P < 0.05 vs. Healthy Controls | [3][12][13] |

Note: Increased 14,15-DHET levels are indicative of increased degradation of the parent compound, 14,15-EET, by soluble epoxide hydrolase.

Experimental Protocols

Detailed experimental protocols are essential for the accurate investigation of the anti-inflammatory properties of (±)14,15-EET. Below are generalized methodologies for key in vitro experiments.

In Vitro Model of LPS-Induced Inflammation in Endothelial Cells

This protocol describes a general workflow for inducing an inflammatory response in human aortic endothelial cells (HAECs) using lipopolysaccharide (LPS) and subsequently treating with (±)14,15-EET to assess its anti-inflammatory effects.

Figure 3. Workflow for LPS-induced inflammation in HAECs.

Methodology:

-

Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured in appropriate endothelial growth medium until they reach 80-90% confluency[14].

-

LPS Stimulation: The cells are then treated with an optimal concentration of LPS (e.g., 100 µg/mL) for a specific duration (e.g., 24 hours) to induce an inflammatory response[14].

-

Treatment with (±)14,15-EET: In parallel with or prior to LPS stimulation, cells are treated with various concentrations of (±)14,15-EET.

-

Endpoint Analysis: Following treatment, cell culture supernatants and cell lysates are collected for analysis.

-

ELISA: Enzyme-linked immunosorbent assay is used to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

RT-qPCR: Real-time quantitative polymerase chain reaction is performed to measure the mRNA expression levels of inflammatory genes.

-

Western Blot: Western blotting is used to determine the protein levels of key signaling molecules (e.g., phosphorylated NF-κB, IκBα).

-

NF-κB Activation Assay (IκBα Degradation by Flow Cytometry)

This protocol provides a method to quantify NF-κB activation by measuring the degradation of its inhibitor, IκBα, using flow cytometry[15].

Methodology:

-

Cell Stimulation: Cells (e.g., primary T cells, THP-1 macrophages) are stimulated with an appropriate inflammatory cue (e.g., TNF-α) in the presence or absence of (±)14,15-EET for various time points.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular antibody staining.

-

Intracellular Staining: Cells are stained with a fluorescently labeled antibody specific for IκBα.

-

Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. A decrease in fluorescence intensity corresponds to the degradation of IκBα and thus, activation of NF-κB.

-

Data Analysis: The percentage of cells with low IκBα levels is quantified to determine the extent of NF-κB activation.

PPARγ Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the activation of PPARγ by (±)14,15-EET using a luciferase reporter gene assay.

Methodology:

-

Cell Transfection: Cells (e.g., HEK293T or HepG2) are co-transfected with two plasmids: one expressing the PPARγ protein and another containing a luciferase reporter gene under the control of a PPRE promoter. A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected for normalization.

-

Treatment: Transfected cells are treated with varying concentrations of (±)14,15-EET or a known PPARγ agonist (positive control) for a specified period.

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Normalization and Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. An increase in normalized luciferase activity indicates the activation of PPARγ.

Conclusion and Future Directions

(±)14,15-EET is a critical endogenous lipid mediator with potent anti-inflammatory properties. Its ability to inhibit the NF-κB pathway and activate PPARγ signaling underscores its therapeutic potential for a wide range of inflammatory diseases. While significant progress has been made in elucidating its mechanisms of action, further research is needed to fully understand the context-dependent roles of (±)14,15-EET and other EET regioisomers. The development of stable analogs of (±)14,15-EET and inhibitors of its degrading enzyme, soluble epoxide hydrolase, represent promising strategies for harnessing the anti-inflammatory benefits of this signaling pathway for clinical applications. Future studies should focus on obtaining more detailed quantitative data on the dose-dependent effects of (±)14,15-EET on a broader range of inflammatory mediators and on refining experimental protocols to ensure reproducibility and comparability of data across different research settings.

References

- 1. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Epoxyeicosatrienoic Acids in Cardiac Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoxyeicosatrienoic Acids Inhibit the Activation of Murine Fibroblasts by Blocking the TGF-β1-Smad2/3 Signaling in a PPARγ-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Anti-inflammatory Effect of Soluble Epoxide Hydrolase Inhibitor and 14, 15-EET in Kawasaki Disease Through PPARγ/STAT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FUNCTIONAL SCREENING FOR G PROTEIN-COUPLED RECEPTOR TARGETS OF 14,15-EPOXYEICOSATRIENOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Infarct size-limiting effect of epoxyeicosatrienoic acid analog EET-B is mediated by hypoxia-inducible factor-1α via downregulation of prolyl hydroxylase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Infarct size-limiting effect of epoxyeicosatrienoic acid analog EET-B is mediated by hypoxia-inducible factor-1α via downregulation of prolyl hydroxylase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Establishment of a model of LPS-induced inflammatory injury in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantifying NF-κB Activation by Flow Cytometry of IκBα Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

14,15-EET as an Endothelium-Derived Hyperpolarizing Factor (EDHF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelium-derived hyperpolarizing factor (EDHF) plays a crucial role in regulating vascular tone, particularly in resistance arteries, by causing hyperpolarization of vascular smooth muscle cells (VSMCs). This technical guide focuses on 14,15-epoxyeicosatrienoic acid (14,15-EET), a cytochrome P450 (CYP) epoxygenase metabolite of arachidonic acid, which is a prominent candidate for EDHF. This document provides an in-depth analysis of the signaling pathways, experimental evidence, and methodologies related to the function of 14,15-EET as an EDHF, intended to support research and drug development in cardiovascular diseases.

Introduction: The Role of 14,15-EET in Vascular Tone Regulation

In many vascular beds, endothelium-dependent vasodilation persists even after the inhibition of nitric oxide synthase (NOS) and cyclooxygenase (COX). This residual vasodilation is attributed to EDHF.[1][2] 14,15-EET, along with other EET regioisomers, is synthesized by endothelial cells and acts as a paracrine signaling molecule, diffusing to adjacent VSMCs to induce hyperpolarization and subsequent relaxation.[1][3] The synthesis of 14,15-EET is a critical step, primarily catalyzed by CYP epoxygenases of the CYP2C and CYP2J subfamilies.[4][5] Once released, 14,15-EET exerts its effects before being metabolized to the generally less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by soluble epoxide hydrolase (sEH).[3][6][7]

Signaling Pathways of 14,15-EET-Mediated Hyperpolarization

The primary mechanism by which 14,15-EET induces hyperpolarization is through the activation of potassium (K+) channels on VSMCs.

Activation of Large-Conductance Calcium-Activated Potassium (BKCa) Channels

A substantial body of evidence indicates that 14,15-EET activates large-conductance Ca2+-activated K+ (BKCa) channels in VSMCs.[1][3][6] The opening of these channels leads to an efflux of K+ ions, causing membrane hyperpolarization and subsequent closure of voltage-gated Ca2+ channels, which results in vasodilation.[2] The activation of BKCa channels by 14,15-EET is thought to involve a G-protein-coupled mechanism.[8][9]

Involvement of Other Ion Channels and Receptors

While BKCa channels are a primary target, other channels and receptors may also be involved in the signaling cascade:

-

TRP Channels: Some studies suggest a role for Transient Receptor Potential (TRP) channels, particularly TRPV4, in mediating the effects of certain EETs.[2][10] However, the specific involvement of TRPV4 in the response to 14,15-EET is less clear, with some evidence suggesting it is more responsive to other regioisomers like 5,6-EET.[2] There is also emerging research on the involvement of TRPV1.[11]

-

ATP-Sensitive Potassium (KATP) Channels: In some vascular beds, 14,15-EET has been shown to activate ATP-sensitive K+ (KATP) channels, contributing to hyperpolarization.[12]

Below is a diagram illustrating the primary signaling pathway of 14,15-EET in inducing vascular smooth muscle hyperpolarization.

Quantitative Data on 14,15-EET Activity

The following tables summarize key quantitative data from various studies on the effects of 14,15-EET.

Table 1: Vasoactive Effects of 14,15-EET and Related Compounds

| Compound | Vessel Type | Species | Effect | EC50 / Potency | Inhibitors | Reference |

| 14,15-EET | Coronary Arteries | Bovine | Relaxation | EC50 ≈ 1 x 10⁻⁶ mol/L | TEA, Charybdotoxin, High K+ | [1] |

| 11,12-EET | Coronary Arteries | Bovine | Relaxation | EC50 ≈ 1 x 10⁻⁶ mol/L | TEA, Charybdotoxin, High K+ | [1] |

| 8,9-EET | Coronary Arteries | Bovine | Relaxation | EC50 ≈ 1 x 10⁻⁶ mol/L | TEA, Charybdotoxin, High K+ | [1] |

| 5,6-EET | Coronary Arteries | Bovine | Relaxation | EC50 ≈ 1 x 10⁻⁶ mol/L | TEA, Charybdotoxin, High K+ | [1] |

| 14,15-DHET | Coronary Arteries | Bovine | Relaxation | ~5-fold less potent than 14,15-EET | Charybdotoxin, Iberiotoxin, High K+ | [6] |

| 14,15-EET | Coronary Arteries | Bovine | Relaxation | ED50 = 10⁻⁶ M | 14,15-EEZE | [13] |

| 14,15-EET Analogs | Coronary Arteries | Bovine | Relaxation | Tetrazole analog (ED50 0.18 μM) was 12-fold more potent than 14,15-EET | - | [14] |

Table 2: Electrophysiological Effects of 14,15-EET

| Compound | Cell Type | Species | Effect | Magnitude | Inhibitors | Reference |

| 11,12-EET | Coronary Smooth Muscle | Bovine | Hyperpolarization | From -37±0.2 to -59±0.3 mV | - | [1] |

| Methacholine | Coronary Smooth Muscle | Bovine | Hyperpolarization | From -27±3.9 to -40±5.1 mV | SKF 525A, Miconazole | [1] |

| 14,15-EET | Coronary Smooth Muscle | Bovine | ↑ K+ Channel Activity | Marked increase in open-state probability | TEA, Charybdotoxin | [1] |

| 14,15-DHET | Arteriolar Smooth Muscle | - | ↑ Outward K+ Currents | Concentration-dependent increase in NPₒ | Iberiotoxin | [6] |

| 14,15-EET | Mesenteric Smooth Muscle | Rat | ↑ KATP Currents | 6.9-fold increase at 5 µM | 14,15-EEZE, anti-Gsα antibody | [12] |

| 14,15-EET | Mesenteric Smooth Muscle | Rat | Hyperpolarization | From -20.5±0.9 to -27.1±3.0 mV (in presence of iberiotoxin) | Glibenclamide | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to study 14,15-EET as an EDHF.

Vascular Reactivity Assays

These experiments assess the vasodilatory or vasoconstrictive effects of substances on isolated blood vessels.

-

Vessel Preparation: Arteries (e.g., bovine coronary arteries) are dissected, cleaned of connective tissue, and cut into rings (2-4 mm).[1][4]

-

Mounting: Rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs buffer) bubbled with 95% O₂ and 5% CO₂ at 37°C.[4]

-

Tension Measurement: Changes in isometric tension are recorded using force transducers.[4]

-

Protocol:

-

Vessels are equilibrated under a resting tension.

-

Viability of the endothelium is confirmed by inducing relaxation with an endothelium-dependent vasodilator (e.g., bradykinin (B550075) or methacholine).[4]

-

Vessels are pre-contracted with an agonist such as U46619 (a thromboxane (B8750289) A2 analog).[4]

-

Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., 14,15-EET).[4]

-

To study the involvement of specific pathways, experiments are repeated in the presence of inhibitors (e.g., L-NAME for NOS, indomethacin (B1671933) for COX, or specific K+ channel blockers).[4]

-

Patch-Clamp Electrophysiology

This technique is used to measure the activity of ion channels in isolated cells.

-

Cell Isolation: Vascular smooth muscle cells are enzymatically dissociated from arterial tissue.[1][6]

-

Recording Configurations:

-

Cell-attached: The patch pipette is sealed to the cell membrane, allowing the recording of single-channel currents without disrupting the intracellular environment. This is useful for studying the effects of extracellularly applied agonists.[1]

-

Inside-out: After forming a cell-attached patch, the pipette is pulled away to excise a patch of membrane, exposing the intracellular side of the channels to the bath solution. This allows for the direct application of substances to the intracellular face of the channels.[1]

-

Whole-cell: The membrane patch is ruptured after gigaseal formation, allowing for the measurement of macroscopic currents from the entire cell membrane.

-

-

Solutions: The pipette and bath solutions contain specific ion concentrations to isolate the currents of interest (e.g., symmetrical KCl for K+ channels).[1]

-

Data Analysis: Channel open probability (NPo), single-channel conductance, and current-voltage relationships are analyzed.[6]

The following diagram outlines a typical experimental workflow to identify 14,15-EET as an EDHF.

Pharmacological Tools

The study of 14,15-EET has been greatly aided by the development of specific pharmacological tools.

-

CYP Inhibitors: Miconazole and SKF 525A are used to inhibit the synthesis of EETs from arachidonic acid.[1]

-

K+ Channel Blockers:

-

Tetraethylammonium (TEA): A non-selective blocker of Ca2+-activated K+ channels.[1]

-

Charybdotoxin: Blocks large- and intermediate-conductance Ca2+-activated K+ channels.[1][6]

-

Iberiotoxin: A specific blocker of BKCa channels.[6]

-

Apamin: A specific blocker of small-conductance Ca2+-activated K+ (SK) channels.[2]

-

-

EET Antagonists: 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) is a selective antagonist of EETs, particularly effective against 14,15-EET.[4][15] It has been shown to inhibit EET-induced relaxations and the EDHF component of responses to agonists like bradykinin and methacholine.[4][15]

Conclusion and Future Directions

The evidence strongly supports the role of 14,15-EET as an endothelium-derived hyperpolarizing factor in various vascular beds. Its synthesis by endothelial cells, subsequent diffusion to VSMCs, and activation of BKCa channels form a key pathway for the regulation of vascular tone. For drug development professionals, targeting the EET pathway holds therapeutic potential. For instance, inhibitors of soluble epoxide hydrolase (sEH), which would increase the bioavailability of endogenous EETs, are being explored for the treatment of hypertension and inflammation. Further research is warranted to fully elucidate the specific receptors for 14,15-EET and to explore the therapeutic applications of stable EET analogs in cardiovascular diseases.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Endothelium-Derived Hyperpolarizing Factors: A Potential Therapeutic Target for Vascular Dysfunction in Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Endothelium-derived Relaxing Factors of Small Resistance Arteries in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of rat mesenteric arterial KATP channel activation by 14,15-epoxyeicosatrienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 14,15-Epoxyeicosa-5(Z)-enoic acid: a selective epoxyeicosatrienoic acid antagonist that inhibits endothelium-dependent hyperpolarization and relaxation in coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Journey of (±)14,15-EET: A Technical Guide to Uptake, Metabolism, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] As a key signaling molecule, 14,15-EET plays a crucial role in regulating a multitude of physiological processes, including vascular tone, inflammation, and cell proliferation.[1][3][4] Its therapeutic potential in cardiovascular diseases, renal dysfunction, and cancer has garnered significant interest within the scientific and pharmaceutical communities.[2][3][5] This in-depth technical guide provides a comprehensive overview of the cellular uptake and metabolism of 14,15-EET, details key experimental protocols for its study, and visualizes the intricate signaling pathways it modulates.

Cellular Uptake and Intracellular Fate

The cellular entry of 14,15-EET is a rapid process, with endothelial cells showing maximal uptake within 15-30 minutes of exposure.[6] While the precise mechanisms are not fully elucidated, studies suggest that its uptake is not a saturable process at concentrations up to 5 µM.[6] Once inside the cell, 14,15-EET has several potential fates:

-

Incorporation into Phospholipids (B1166683): A significant portion of intracellular 14,15-EET, estimated to be over 70%, is esterified into the phospholipids of cellular membranes, particularly choline (B1196258) and inositol (B14025) glycerophospholipids.[6] This incorporation may serve as a temporary storage mechanism, allowing for the controlled release of the bioactive lipid.[6]

-

Metabolic Conversion: The primary metabolic pathway for 14,15-EET involves its rapid hydration to the less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[2][7] This conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH).[7]

-

Interaction with Intracellular Proteins: Fatty acid-binding proteins (FABPs) have been shown to bind to EETs, including 14,15-EET, with high affinity.[8] This interaction appears to protect 14,15-EET from rapid degradation by sEH, thereby prolonging its intracellular half-life and biological activity.[8]

Metabolism of 14,15-EET

The biological activity of 14,15-EET is tightly regulated by its metabolic conversion. The key enzyme in this process is soluble epoxide hydrolase (sEH), which catalyzes the addition of water to the epoxide moiety, forming 14,15-DHET.[7] While 14,15-DHET was initially considered an inactive metabolite, recent studies have shown that it can activate peroxisome proliferator-activated receptor-α (PPARα), suggesting it may have its own biological functions.[9][10]

In addition to hydration by sEH, other metabolic pathways for 14,15-EET include beta-oxidation and chain elongation, although these are generally considered to be slower processes in vascular cells.[11][12]

Metabolic pathway of (±)14,15-EET.

Signaling Pathways Modulated by 14,15-EET

14,15-EET exerts its diverse biological effects by activating a range of intracellular signaling cascades. The identification of specific cell surface receptors for EETs is an active area of research, with evidence suggesting the involvement of G-protein coupled receptors.[12][13] Upon binding to its putative receptor or through other mechanisms, 14,15-EET has been shown to modulate the following key signaling pathways:

-

mTORC2/Akt Pathway: In endothelial cells, 14,15-EET activates the mTOR complex 2 (mTORC2), leading to the phosphorylation and activation of Akt. This pathway is implicated in the anti-senescence effects of 14,15-EET.[3]

-

EGFR/ERK Pathway: 14,15-EET can induce the phosphorylation of the epidermal growth factor receptor (EGFR) and the subsequent activation of the extracellular signal-regulated kinase (ERK) pathway. This signaling axis is involved in cell proliferation.[4][14]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade activated by 14,15-EET, contributing to its pro-survival and anti-apoptotic effects.[4][14]

-

PPARγ Activation: 14,15-EET has been shown to activate peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear receptor that regulates gene expression involved in metabolism and inflammation.[4][14]

Signaling pathways activated by (±)14,15-EET.

Quantitative Data Summary

| Parameter | Cell Type | Value/Observation | Reference |

| Uptake Kinetics | Porcine Aortic Endothelial Cells | Maximum uptake reached in 15-30 min | [6] |

| Porcine Aortic Endothelial Cells | No saturation observed up to 5 µM | [6] | |

| Metabolism | Porcine Aortic Endothelial Cells | Half of incorporated 14,15-EET released as 14,15-DHET in 2 hours | [6] |

| Signaling | Tca-8113 Human Carcinoma Cells | 100 nM 14,15-EET stimulates cell proliferation | [4] |

| Human Cerebral MECs | 1 µM 14,15-EET ameliorates decrease in cell viability from OGD/R | [5] | |

| Binding Affinity | Guinea Pig Mononuclear Cells | Ki of 226.3 nM for 14(R), 15(S)-EET | [15] |

| U-937 Cells | Kd of 13.84 ± 2.58 nM for 14(R),15(S)-EET | [16] | |

| Enzyme Kinetics (sEH) | Recombinant human sEH | IC50 for AUDA (sEH inhibitor) is 3 nM | [17] |

Experimental Protocols

Cellular Uptake Assay

-

Cell Culture: Culture endothelial cells (e.g., porcine aortic, bovine aortic, or human umbilical vein endothelial cells) in appropriate media and conditions until confluent.[6]

-

Radiolabeling: Prepare a working solution of [1-¹⁴C]14,15-EET in culture medium.

-

Incubation: Remove the culture medium from the cells and add the medium containing [1-¹⁴C]14,15-EET. Incubate for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) at 37°C.

-

Washing: At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the uptake as nmol or pmol of 14,15-EET per mg of cell protein.

Metabolism Analysis by HPLC

-

Sample Preparation: Following incubation of cells with 14,15-EET, collect both the culture medium and the cell lysate.

-

Lipid Extraction: Perform a lipid extraction using a suitable solvent system (e.g., ethyl acetate).[18]

-

Chromatography: Analyze the extracted lipids by reverse-phase high-performance liquid chromatography (HPLC).[18][19]

-

Detection: Use a UV detector to monitor the elution of 14,15-EET and its metabolites (e.g., 14,15-DHET). If using radiolabeled 14,15-EET, collect fractions and perform liquid scintillation counting.[18]

-

Quantification: Compare the retention times and peak areas to those of authentic standards of 14,15-EET and 14,15-DHET to identify and quantify the compounds.

Western Blot Analysis of Signaling Pathways

-

Cell Treatment: Treat cultured cells with 14,15-EET at various concentrations and for different durations. Include appropriate controls (e.g., vehicle).[4]

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

A generalized workflow for studying 14,15-EET.

Conclusion

This technical guide provides a comprehensive framework for understanding and investigating the cellular uptake and metabolism of (±)14,15-EET. The intricate interplay between its cellular transport, metabolic conversion, and activation of multiple signaling pathways underscores its importance as a pleiotropic signaling molecule. The detailed experimental protocols and data presented herein offer a valuable resource for researchers and drug development professionals seeking to further elucidate the biological roles of 14,15-EET and harness its therapeutic potential. Further research into specific transporters and receptors will undoubtedly provide deeper insights into the precise mechanisms governing the actions of this important eicosanoid.

References

- 1. EET signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inside epoxyeicosatrienoic acids and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of 14,15-EET on endothelial senescence through activation of mTOR complex 2/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 14,15-Epoxyeicosatrienoic Acid Protect Against Glucose Deprivation and Reperfusion-Induced Cerebral Microvascular Endothelial Cells Injury by Modulating Mitochondrial Autophagy via SIRT1/FOXO3a Signaling Pathway and TSPO Protein [frontiersin.org]

- 6. 14,15-Epoxyeicosatrienoic acid metabolism in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 8. Fatty acid-binding proteins inhibit hydration of epoxyeicosatrienoic acids by soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism and signal transduction of 14 (R), 15 (S)-epoxyeicosatrienoic acid (14,15-EET) binding in guinea pig monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Post-receptor signal transduction and regulation of 14(R),15(S)-epoxyeicosatrienoic acid (14,15-EET) binding in U-937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ahajournals.org [ahajournals.org]

- 19. journals.physiology.org [journals.physiology.org]

A Technical Guide to Physiological Concentrations of 14,15-EET in Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological concentrations of 14,15-epoxyeicosatrienoic acid (14,15-EET) in plasma. 14,15-EET is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases, primarily CYP2C and CYP2J isoforms. It plays a crucial role in various physiological processes, including vasodilation, anti-inflammation, and cellular signaling. However, it is rapidly metabolized by soluble epoxide hydrolase (sEH) to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). Understanding the physiological concentrations of 14,15-EET and its metabolite is critical for research into its therapeutic potential.

Data Presentation: Quantitative Summary of 14,15-EET and 14,15-DHET Plasma Concentrations

The following tables summarize the reported physiological concentrations of 14,15-EET and its metabolite 14,15-DHET in human and rat plasma under various physiological and pathological conditions. These values have been compiled from multiple studies and are presented to facilitate comparison. Methodological differences between studies, such as the analytical technique employed (LC-MS/MS or ELISA) and whether total (free and esterified) or only free concentrations were measured, can influence the reported values.

Table 1: Human Plasma Concentrations of 14,15-EET and 14,15-DHET

| Condition | Analyte | Concentration (ng/mL) | Notes | Reference(s) |

| Healthy Controls | 14,15-DHET | 1.65 ± 1.54 | Measured by ELISA. | [1] |

| Total EETs | 26.1 ± 1.8 | Measured in Wistar-Kyoto (WKY) rats, a common control for SHR. | [2][3] | |

| 14,15-EET | 10.7 | Measured in pooled human plasma by UPLC-MS/MS. | [4] | |

| Coronary Heart Disease (CHD) | 14,15-DHET | 2.53 ± 1.60 | Significantly higher than healthy controls. Measured by ELISA. | [1] |

| Total EETs | Higher than healthy controls in patients with stable CAD. | May be an up-regulated compensatory mechanism. | [5][6] | |

| Total EETs | Lower in patients with obstructive CAD compared to healthy volunteers. | Contradictory findings may be due to differences in sEH activity. | [7] | |

| Heart Failure (HFrEF) | 14,15-EET | 91.3 ± 25.7 | Significantly higher than controls (64.95 ± 35.4 ng/mL). Measured by ELISA. | [8] |

| 14,15-DHET | 10.58 ± 2.06 | Significantly higher than controls (9.07 ± 1.60 ng/mL). Measured by ELISA. | [8] | |

| Primary Aldosteronism | Total EETs | 11.9 ± 5.9 nmol/L | Increased to 18.5 ± 12.6 nmol/L after treatment. | [9] |

| 14,15-EET | 6.1 ± 3.7 nmol/L | Increased to 11.0 ± 8.6 nmol/L after treatment. | [9] | |

| Hypertension | Total EETs | 16.4 ± 1.6 | Measured in spontaneously hypertensive rats (SHR), significantly lower than WKY controls. | [2][3] |

| trans-14,15-EET | 4.1 ± 0.2 | Increased to 7.9 ± 1.5 ng/mL after treatment with an sEH inhibitor. | [2][3] |

Table 2: Rat Plasma Concentrations of 14,15-EET and Related Eicosanoids

| Strain/Condition | Analyte | Concentration (ng/mL) | Notes | Reference(s) |

| Wistar-Kyoto (WKY) - Control | Total EETs | 26.1 ± 1.8 | Control for spontaneously hypertensive rats (SHR). | [2][3] |

| Spontaneously Hypertensive (SHR) | Total EETs | 16.4 ± 1.6 | Significantly lower than WKY controls. | [2][3] |

| trans-14,15-EET | 4.1 ± 0.2 | Lower than in WKY rats. | [2][3] | |

| trans-14,15-EET (with sEH inhibitor) | 7.9 ± 1.5 | Increased with sEH inhibition, associated with blood pressure reduction. | [2][3] |

Experimental Protocols: Methodologies for 14,15-EET Measurement

The accurate quantification of 14,15-EET in plasma is challenging due to its low physiological concentrations and rapid metabolism. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of eicosanoids due to its high sensitivity and specificity.

1. Sample Collection and Storage:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).

-

To prevent auto-oxidation, it is advisable to add an antioxidant such as butylated hydroxytoluene (BHT).

-

Centrifuge immediately at 1000 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis to minimize degradation.

2. Sample Preparation (Extraction and Saponification):

-

Internal Standard Spiking: Thaw plasma samples on ice and spike with a known amount of a deuterated internal standard (e.g., 14,15-EET-d11) to account for extraction losses and matrix effects.

-

Protein Precipitation and Liquid-Liquid Extraction (LLE):

-

Add an organic solvent such as acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

-

Perform LLE using a solvent like ethyl acetate (B1210297) or a chloroform/methanol mixture to extract the lipids, including EETs.

-

-

Saponification (for total EET measurement): To measure both free and esterified EETs, the lipid extract is subjected to alkaline hydrolysis (saponification) using a reagent like potassium hydroxide (B78521) (KOH) to release EETs from phospholipids.

-

Solid-Phase Extraction (SPE): Further purify the sample using a C18 SPE cartridge to remove interfering substances. Elute the EETs with an organic solvent.

-

Derivatization (optional): To enhance ionization efficiency and sensitivity in some mass spectrometric methods, the carboxyl group of the EETs can be derivatized.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC BEH shield C18, 1.7 µm, 2.1 ×150 mm) is commonly used.[4]

-

Mobile Phases: A gradient of water (A) and acetonitrile (B), both containing a modifier like formic acid (e.g., 10 mM), is typically employed for separation.[4]

-

Flow Rate: A flow rate of around 0.325 mL/min is often used.[4]

-

Column Temperature: The column is typically heated to around 60°C to ensure reproducible chromatography.[4]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, though positive ionization is common.

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 14,15-EET and its internal standard.

-

Mass Transitions: The specific mass-to-charge (m/z) transitions for 14,15-EET are instrument-dependent but are selected to be unique to the molecule.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput alternative to LC-MS/MS. Commercially available kits are often used for the measurement of 14,15-DHET as a more stable surrogate for 14,15-EET. To measure total 14,15-EET, samples are first treated with acid to hydrolyze the epoxide to the diol.

1. Sample Preparation:

-

Follow the sample collection and storage procedures as described for LC-MS/MS.

-

For measurement of total 14,15-EET, an acid hydrolysis step is required to convert all 14,15-EET to 14,15-DHET.

-

The sample may require extraction and purification as described for LC-MS/MS, depending on the kit's instructions.

2. ELISA Procedure (Competitive Assay Principle):

-

Plate Coating: A 96-well plate is pre-coated with an antibody specific for 14,15-DHET.

-

Competition: The sample (containing 14,15-DHET) and a fixed amount of enzyme-labeled 14,15-DHET (HRP-conjugate) are added to the wells. They compete for binding to the coated antibody.

-

Washing: Unbound reagents are washed away.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the bound enzyme into a colored product.

-

Stopping the Reaction: The reaction is stopped by adding a stop solution, which usually changes the color of the product.

-

Detection: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Quantification: The concentration of 14,15-DHET in the sample is inversely proportional to the signal intensity and is determined by comparison to a standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for 14,15-EET analysis in plasma.

Caption: Simplified signaling pathway of 14,15-EET.

Caption: Metabolic pathway of 14,15-EET to 14,15-DHET.

References

- 1. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increases in plasma trans-EETs and blood pressure reduction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increases in plasma trans-EETs and blood pressure reduction in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inside epoxyeicosatrienoic acids and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardiac Disease Alters Myocardial Tissue Levels of Epoxyeicosatrienoic Acids and Key Proteins Involved in Their Biosynthesis and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eicosanoids in human heart failure: pilot study of plasma epoxyeicosatrienoic and dihydroxyeicosatrienoic acid levels [archivesofmedicalscience.com]

- 9. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes and Protocols for the Quantification of 14,15-EET using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction